molecular formula C9H11Cl2N B1367132 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 73075-45-3

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1367132
CAS No.: 73075-45-3
M. Wt: 204.09 g/mol
InChI Key: OGIAIXMUSSACDB-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is an organic compound with the molecular formula C9H11Cl2N. It is a significant intermediate in organic synthesis and finds applications in various fields such as agrochemicals, pharmaceuticals, and dyestuffs . This compound is known for its role in the synthesis of more complex molecules and its utility in research and industrial applications.

Mechanism of Action

Target of Action

It’s known that tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

A related compound, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, is known to be a potent reversible inhibitor of phenylethanolamine n-methyltransferase . This suggests that 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride might interact with similar targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of biological activities associated with thiqs , it’s likely that this compound interacts with multiple pathways, leading to downstream effects that contribute to its overall biological activity.

Result of Action

Based on the known activities of thiqs , it’s likely that this compound exerts a range of effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can impact its stability. It’s recommended to store this compound in a cool, dry, and well-ventilated place, away from oxidizing agents .

Biochemical Analysis

Biochemical Properties

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to modulate neurotransmitter release and uptake, thereby impacting synaptic transmission . Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition results in increased levels of these neurotransmitters, thereby affecting mood and behavior. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and alter cellular homeostasis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have neuroprotective effects, while at higher doses, it can induce neurotoxicity . Threshold effects have been noted, where a specific dosage range elicits a beneficial response, but exceeding this range leads to adverse effects. High doses of this compound can result in toxic effects such as liver damage and impaired cognitive function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and monoamine oxidase, influencing the metabolism of various substrates . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often found in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the chlorination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the reaction of 1,2,3,4-tetrahydroisoquinoline with thionyl chloride (SOCl2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) under reflux conditions . The reaction proceeds as follows:

C9H11N+SOCl2C9H10ClN+SO2+HCl\text{C}_9\text{H}_{11}\text{N} + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_{10}\text{ClN} + \text{SO}_2 + \text{HCl} C9​H11​N+SOCl2​→C9​H10​ClN+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), selenium dioxide (SeO2)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles (amines, thiols)

Major Products Formed

    Oxidation: Corresponding nitrone

    Reduction: 1,2,3,4-tetrahydroisoquinoline

    Substitution: Substituted isoquinoline derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific chlorine substitution at the 7th position, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGIAIXMUSSACDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503765
Record name 7-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73075-45-3
Record name 7-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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